![molecular formula C7H10N6 B13089112 1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13089112.png)
1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both pyrazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with 3-amino-1,2,4-triazole under acidic conditions . The reaction is usually carried out in ethanol at reflux temperature for several hours.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogen additions.
Substitution: Substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine. Research indicates that compounds with pyrazole moieties exhibit significant antibacterial and antifungal activities. For instance, a review of multicomponent reactions for synthesizing biologically active pyrazole derivatives emphasizes their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Molecular docking studies suggest that these compounds interact effectively with cancer-related targets .
Fungicides and Herbicides
In agricultural research, pyrazole derivatives are being explored as potential fungicides and herbicides. The unique structural features of compounds like this compound allow for the development of new agrochemicals that can combat plant pathogens while minimizing environmental impact. Studies indicate that such compounds can inhibit fungal growth effectively, which is crucial for crop protection .
Synthesis of Novel Materials
The compound's ability to form coordination complexes with metals is being utilized in material sciences. Research into metal-organic frameworks (MOFs) incorporating pyrazole derivatives shows potential applications in gas storage and catalysis. The structural versatility of this compound makes it an attractive candidate for designing new materials with tailored properties .
Case Study 1: Antibacterial Screening
A study screened various pyrazole derivatives against Gram-positive and Gram-negative bacteria using standard drugs as controls. The results indicated that certain derivatives exhibited superior antibacterial activity compared to established antibiotics .
Case Study 2: Agricultural Efficacy Trials
Field trials conducted on crops treated with pyrazole-based fungicides demonstrated a significant reduction in fungal diseases compared to untreated controls. These findings suggest that such compounds could be viable alternatives to traditional fungicides .
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-3-amine: Shares the pyrazole ring but lacks the triazole moiety.
1H-1,2,4-triazole-3-amine: Contains the triazole ring but lacks the pyrazole moiety.
Uniqueness
1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of both pyrazole and triazole rings, which confer a combination of properties from both heterocycles. This duality enhances its potential for diverse biological activities and makes it a valuable compound in medicinal chemistry .
Biological Activity
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound that belongs to the class of triazoles and pyrazoles, both of which have been extensively studied for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C7H10N6, with a molecular weight of 178.19 g/mol. The compound features a triazole ring fused with a pyrazole moiety, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. Specifically, compounds containing the 1,2,4-triazole nucleus have demonstrated significant activity against various bacterial strains. For instance, a series of triazole derivatives exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria, with some compounds showing activity up to 16 times more potent than ampicillin .
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Triazole A | Staphylococcus aureus | 4 μg/ml |
Triazole B | Escherichia coli | 8 μg/ml |
Triazole C | Pseudomonas aeruginosa | 16 μg/ml |
Anticancer Activity
The anticancer potential of triazoles has also been explored extensively. Studies indicate that compounds similar to this compound can inhibit cancer cell proliferation by interfering with key cellular pathways involved in tumor growth. For example, certain triazole derivatives have been shown to inhibit BRAF(V600E) and Aurora-A kinase, crucial targets in cancer therapy .
Anti-inflammatory and Analgesic Effects
Triazoles are noted for their anti-inflammatory properties as well. The structural features of 1H-triazoles allow them to interact with inflammatory pathways effectively. Research suggests that compounds within this class can reduce inflammatory markers and alleviate pain in various models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications at specific positions on the triazole or pyrazole rings can significantly influence their pharmacological profiles. For instance:
- Substituents on the pyrazole ring : Electron-donating groups tend to enhance antimicrobial activity.
- Positioning of functional groups : The presence of amino or hydroxyl groups at specific positions can augment anticancer efficacy.
Case Studies
Several case studies illustrate the effectiveness of compounds similar to this compound:
- Study on Antimicrobial Efficacy : A study evaluated a series of triazole derivatives against resistant bacterial strains and found that specific modifications led to enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA) strains.
- Evaluation of Anticancer Properties : In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cells through caspase activation pathways.
Properties
Molecular Formula |
C7H10N6 |
---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
1-[(1-methylpyrazol-3-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H10N6/c1-12-3-2-6(10-12)4-13-5-9-7(8)11-13/h2-3,5H,4H2,1H3,(H2,8,11) |
InChI Key |
UJEZNMQCFRCQPV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CN2C=NC(=N2)N |
Origin of Product |
United States |
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